molecular formula C16H17NO B5006562 N,3-diphenylbutanamide

N,3-diphenylbutanamide

Cat. No.: B5006562
M. Wt: 239.31 g/mol
InChI Key: WBNRAKXBDCSXSC-UHFFFAOYSA-N
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Description

Significance of Amide Scaffolds in Synthetic Chemistry

The amide bond is one of the most fundamental and pervasive functional groups in chemistry and biology. guidechem.comrsc.org Its stability is a key feature, attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. ontosight.ai This resonance not only makes the amide bond robust under various chemical conditions but also defines a planar geometry that is crucial for the three-dimensional structure of peptides and proteins. ontosight.ai

In synthetic chemistry, the amide functional group is a vital building block. guidechem.com The formation of amide bonds is a frequent and critical transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, polymers like nylon, and natural products. guidechem.comrsc.org Consequently, the development of efficient and sustainable methods for creating amide linkages remains a significant focus of research. rsc.org While classical methods often involve coupling reagents that can generate substantial waste, newer strategies, including flow chemistry and enzymatic catalysis, are being developed to create these essential bonds more efficiently. guidechem.comnih.gov

Structural Features and Classification of Butanamide Derivatives

Butanamide, the amide of butyric acid, is a four-carbon carboxamide. ontosight.ai Derivatives of this core structure are classified based on the nature and position of substituents on the butanamide framework. N,3-diphenylbutanamide can be described as a secondary amide where one of the hydrogen atoms on the amide nitrogen is replaced by a phenyl group. Furthermore, it features a second phenyl group substituting a hydrogen atom at the third carbon (C3) of the butanoyl chain. The presence of a chiral center at the C3 position means that this compound can exist as a pair of enantiomers, (R)-N,3-diphenylbutanamide and (S)-N,3-diphenylbutanamide.

The broader class of butanamide derivatives is extensive, with variations at the amide nitrogen (N-substitution) and along the four-carbon chain. These substitutions significantly influence the molecule's chemical and physical properties.

Table 1: Classification of Representative Butanamide Derivatives

Derivative Name N-Substitution Chain Substitution Key Structural Feature
This compound Monophenyl 3-Phenyl Secondary amide with a chiral center.
3-Oxo-N,N-diphenylbutanamide guidechem.com Diphenyl 3-Oxo (keto group) Tertiary amide with a β-keto group.
N-(1,3-Benzodioxol-5-yl)-3-phenylbutanamide ontosight.ai 1,3-Benzodioxol-5-yl 3-Phenyl Contains a benzodioxole moiety on the nitrogen.
2-Fluoro-3-oxo-N,N-diphenylbutanamide rsc.org Diphenyl 2-Fluoro, 3-Oxo α-fluoro-β-keto tertiary amide.

Spectroscopic analysis is fundamental to characterizing these structures. For butanamide derivatives, proton NMR (¹H NMR) spectroscopy typically shows signals for protons alpha to the carbonyl group in the 2.0-3.0 ppm region. rsc.org In mass spectrometry, a common fragmentation pattern for amides is the cleavage of the C-C bond adjacent to the carbonyl, forming an acylium ion. rsc.org

Overview of Research Trajectories for this compound and Related Analogues

While dedicated research focusing exclusively on this compound is limited, the broader class of diphenylbutanamides and related N-phenylbutanamide structures is an active area of investigation, primarily in medicinal chemistry. The research trajectories for these analogues provide insight into the potential applications and areas of interest for compounds like this compound.

One significant area of research is in neuropharmacology. A series of novel N-phenylbutanamide derivatives has been designed and synthesized as potential openers of the KCNQ (Kv7) potassium channels, which are a validated target for the development of new anti-epileptic drugs. nih.gov Certain compounds in this class showed significant anti-convulsant activity in animal models. nih.gov

Furthermore, butanamide derivatives featuring diphenyl substitutions have been extensively studied as ligands for opioid receptors. For instance, various 2,2-diphenylbutanamide derivatives have been synthesized and evaluated for their activity as μ-opioid receptor agonists, which are of interest for treating neuropathic pain. google.com Related structures, such as N,N-dimethyl-diphenylbutanamide motifs, have been incorporated into dual-target ligands that act on both μ-opioid receptors (MOR) and dopamine (B1211576) D3 receptors (D3R), aiming to create safer and non-addictive analgesics. nih.gov

In other areas, related compounds have been identified as having different biological activities. For example, 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide, a compound structurally related to the antidiarrheal drug loperamide, is known to inhibit lysosomal phospholipase A2, an activity that predicts drug-induced phospholipidosis. nih.gov Additionally, some butanamide derivatives have been investigated for their potential as anticancer agents. ontosight.ai

The synthesis of these complex molecules is also a key research focus. Studies have explored the diastereoselective synthesis of butanamide and other carboxamide derivatives, which is crucial for preparing specific stereoisomers for pharmacological evaluation. nih.govresearchgate.net

Table 2: Summary of Research on this compound Analogues

Analogue Class Research Focus Potential Application
N-Phenylbutanamide Derivatives nih.gov KCNQ Potassium Channel Openers Epilepsy Treatment
2,2-Diphenylbutanamide Derivatives google.com μ-Opioid Receptor Agonists Neuropathic Pain Relief
Diphenylbutanamide-based Ligands nih.gov Dual MOR/D3R Ligands Safer Analgesics
Complex Diphenylbutanamide Derivatives ontosight.ai Anticancer Screening Oncology

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-diphenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNRAKXBDCSXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of N,3 Diphenylbutanamide Formation and Reactivity

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bond in N,3-diphenylbutanamide is a cornerstone of its synthesis, typically achieved through the reaction of a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. luxembourg-bio.com Consequently, the carboxylic acid is usually activated by converting the hydroxyl group into a better leaving group. luxembourg-bio.com

Common methods for the synthesis of amides that are applicable to this compound include reactions involving acid chlorides, acid anhydrides, or the use of coupling reagents. libretexts.org The reaction of an acid chloride with an amine is a frequently employed method for preparing amides. libretexts.org Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between a carboxylic acid and an amine. luxembourg-bio.com The mechanism with DCC involves the initial formation of an O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react directly with the amine to form the amide. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to form active esters, which are highly efficient at acylating amines. luxembourg-bio.comluxembourg-bio.com

Enzymatic catalysis also presents a mild alternative for amide bond formation. luxembourg-bio.com These enzymatic processes typically involve the activation of a carboxylic acid via the formation of an acyl-adenylate or acyl-phosphate intermediate at the expense of ATP. nih.gov

A general mechanism for amide formation using a coupling reagent involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. For instance, using propylphosphonic anhydride (B1165640) (T3P), the process begins with the deprotonation of the carboxylic acid by a base. commonorganicchemistry.com The resulting carboxylate then attacks the T3P, activating the carboxylic acid. commonorganicchemistry.com Subsequently, the amine attacks this activated intermediate, and a final deprotonation step by a base yields the amide product. commonorganicchemistry.com

The table below summarizes common methods for amide bond formation applicable to the synthesis of this compound.

Activation MethodReactantsKey IntermediateByproducts
Acid Chloride3-phenylbutanoic acid chloride and aniline (B41778)-HCl
Acid Anhydride3-phenylbutanoic anhydride and aniline-3-phenylbutanoic acid
Carbodiimide (e.g., DCC)3-phenylbutanoic acid and anilineO-acylisoureaDicyclohexylurea (DCU)
Carbodiimide with HOBt3-phenylbutanoic acid and anilineHOBt active esterDCU, HOBt
Propylphosphonic Anhydride (T3P)3-phenylbutanoic acid and anilineActivated carboxylatePropylphosphonic acid residues

Mechanistic Probes for Photoredox-Catalyzed Transformations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. beilstein-journals.org These reactions are often initiated by visible light and employ a photocatalyst, such as an iridium complex, to facilitate electron transfer processes. nih.govd-nb.info Mechanistic investigations are crucial to understanding and optimizing these transformations.

In the context of reactions involving structures similar to this compound, photoredox catalysis can be used to generate radical intermediates. chemrxiv.org The general mechanism often begins with the excitation of the photocatalyst by visible light. nih.gov The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. nih.gov In a reductive quenching cycle, the excited catalyst is quenched by an electron donor, generating a more potent reductant. nih.gov Conversely, in an oxidative quenching pathway, the excited catalyst is quenched by an electron acceptor. d-nb.info

Stern-Volmer analysis is a key technique used to probe the initial steps of a photoredox catalytic cycle by studying the quenching of the photocatalyst's fluorescence. researchgate.netnih.gov These experiments measure the decrease in fluorescence intensity or lifetime of the photocatalyst in the presence of various concentrations of a potential quencher. nih.govedinst.com The data is typically presented as a Stern-Volmer plot, where the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) is plotted against the quencher's concentration. edinst.com

A linear Stern-Volmer plot is indicative of a single quenching mechanism, which can be either dynamic (collisional) or static. nih.govedinst.com In dynamic quenching, the excited photocatalyst and the quencher must diffuse and collide for quenching to occur. edinst.com Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the photocatalyst and the quencher in the ground state. researchgate.net By analyzing the effect of temperature on the quenching constant (Kq), one can distinguish between these mechanisms. nih.gov

For a hypothetical photoredox synthesis involving a precursor to this compound, Stern-Volmer experiments could be conducted to identify the initial quenching species. The results might look like the data presented in the table below.

QuencherQuencher Concentration (mM)I₀/I
Aniline0.01.00
2.01.25
4.01.52
6.01.78
8.02.05
3-phenylbutanoic acid0.01.00
2.01.01
4.01.02
6.01.01
8.01.03

In this hypothetical example, aniline quenches the photocatalyst's excited state, while 3-phenylbutanoic acid does not, suggesting that the reaction is initiated by an interaction between the photocatalyst and the amine.

Many photoredox reactions proceed through the formation of radical intermediates. nih.govnih.gov The generation of these highly reactive species allows for novel bond formations that might be challenging to achieve through traditional methods. nih.gov In the context of this compound synthesis or reactivity, radical intermediates could be formed at various positions on the molecule, depending on the specific reaction conditions and precursors used.

For instance, a photoredox-catalyzed reaction could be designed to generate an amidyl radical from an N-substituted precursor. nih.gov These electrophilic N-centered radicals can then participate in a variety of transformations, such as intramolecular cyclizations or additions to alkenes. nih.gov Alternatively, radical formation could be directed to the carbon backbone of the molecule. For example, benzylic radicals are relatively stable and can be generated under photoredox conditions from suitable precursors. chemrxiv.org

The identification and characterization of these transient radical intermediates are often challenging. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can sometimes be used to directly observe radical species. However, in many cases, the presence of radical intermediates is inferred from trapping experiments or the analysis of reaction products that are characteristic of radical pathways. mdpi.com For example, the use of a radical trap like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can intercept radical intermediates, leading to the formation of a stable adduct that can be identified, providing evidence for a radical mechanism.

Reaction Kinetics and Transition State Analysis

Transition state analysis focuses on the high-energy structure that molecules pass through as they transform from reactants to products. bath.ac.uk This transient species, known as the transition state or activated complex, has a lifetime on the order of femtoseconds. nih.gov The geometry of the transition state is crucial in determining the stereochemical outcome of a reaction. e-bookshelf.de For reactions involving a six-membered ring in the transition state, a chair-like conformation is generally favored over a boat-like one to minimize steric interactions. e-bookshelf.de Computational chemistry is a powerful tool for analyzing the structures and energies of transition states. rsc.org

Below is a hypothetical data table for determining the rate law for the formation of this compound from 3-phenylbutanoic acid and aniline using a coupling agent.

Experiment[3-phenylbutanoic acid] (M)[Aniline] (M)Initial Rate (M/s)
10.100.102.5 x 10⁻⁴
20.200.105.0 x 10⁻⁴
30.100.202.5 x 10⁻⁴

From this data, doubling the concentration of 3-phenylbutanoic acid doubles the rate, indicating the reaction is first-order with respect to the acid. Changing the concentration of aniline has no effect on the rate, so the reaction is zero-order with respect to the amine. libretexts.org The rate law would be: rate = k[3-phenylbutanoic acid]¹.

Reactivity Patterns of this compound

The reactivity of this compound is largely dictated by the presence of the amide functional group and the two phenyl rings. The amide bond itself is relatively stable but can undergo reactions such as hydrolysis under certain conditions. libretexts.org The phenyl groups can undergo electrophilic aromatic substitution, though the reactivity will be influenced by the rest of the molecule.

The chemical stability of a compound refers to its ability to resist chemical change or decomposition under various conditions, such as exposure to heat, light, water, or other chemicals. researchgate.netnih.gov For this compound, the primary degradation pathway is likely to be the hydrolysis of the amide bond.

Amide hydrolysis can be promoted by either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the amide bond, yielding 3-phenylbutanoic acid and aniline.

Base-promoted hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then breaks down, eliminating the amine anion, to form the carboxylic acid, which is subsequently deprotonated by the strong base to form a carboxylate salt and aniline. libretexts.org This final deprotonation step drives the reaction to completion. libretexts.org

Oxidation is another potential degradation pathway, particularly involving the phenyl rings or the benzylic position of the butanamide chain. researchgate.net The presence of trace metals, light, or heat can initiate oxidative reactions. researchgate.net

The stability of a compound can be assessed under accelerated conditions, such as elevated temperatures, to predict its shelf-life. nih.govchula.ac.th The degradation often follows specific kinetic models, such as pseudo-first-order kinetics. chula.ac.th

The table below summarizes potential degradation pathways for this compound.

Degradation PathwayConditionsProducts
Acid-Catalyzed HydrolysisStrong acid (e.g., HCl), water, heat3-phenylbutanoic acid, Aniline hydrochloride
Base-Promoted HydrolysisStrong base (e.g., NaOH), water, heatSodium 3-phenylbutanoate, Aniline
OxidationOxidizing agents, light, heatVarious oxidized derivatives (e.g., ketones, phenols)

Functional Group Transformations (e.g., reduction of carbonyl, derivatization)

The amide functional group in this compound is a primary site for chemical modification. Key transformations include the reduction of the carbonyl group and various derivatization reactions.

Reduction of the Carbonyl Group:

The reduction of the amide in this compound to the corresponding amine, N-(3-phenylbutyl)aniline, represents a fundamental transformation. Amide reduction typically requires powerful reducing agents due to the resonance stabilization of the carbonyl-nitrogen bond.

ReagentConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)Typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.N-(3-phenylbutyl)anilineLiAlH₄ is a potent, non-selective reducing agent capable of reducing most carbonyl functionalities. The reaction proceeds via a nucleophilic hydride attack on the carbonyl carbon.
Sodium Borohydride (NaBH₄) / Lewis AcidNaBH₄ alone is generally not strong enough to reduce amides. However, its reactivity can be enhanced by the addition of a Lewis acid.N-(3-phenylbutyl)anilineThis combination can offer a milder alternative to LiAlH₄, potentially allowing for greater functional group tolerance in more complex substrates.

Derivatization Reactions:

Derivatization of the amide group can be used to alter the compound's physical and chemical properties or to prepare it for analytical procedures.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved to yield 3-phenylbutanoic acid and aniline. This reaction is fundamental to breaking down the amide structure.

N-Alkylation/N-Arylation: While the N-H bond of the amide is relatively acidic, its direct deprotonation and subsequent alkylation can be challenging. More sophisticated methods, such as the Mitsunobu reaction or Buchwald-Hartwig amination, could potentially be employed for N-substitution, although specific examples for this compound are not readily available.

Reaction with Organometallic Reagents: Addition of organolithium or Grignard reagents to the amide can, in principle, lead to the formation of ketones after hydrolysis of the intermediate. However, these reactions can be complex and may result in multiple products.

Aromatic Ring Functionalization and Substitution Reactions

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the nature of the substituent already present on each ring—the butanamide group on one ring and the alkyl chain on the other.

The 3-phenyl group is attached via an alkyl chain, making it a weakly activating, ortho-, para-directing group.

Representative Electrophilic Aromatic Substitution Reactions:

ReactionReagentProbable Major Products on N-phenyl ringProbable Major Products on 3-phenyl ring
Nitration HNO₃ / H₂SO₄4-Nitro-N-(3-phenylbutyl)aniline derivatives1-(4-Nitrophenyl)-3-phenylbutanamide derivatives
Halogenation Br₂ / FeBr₃4-Bromo-N-(3-phenylbutyl)aniline derivatives1-(4-Bromophenyl)-3-phenylbutanamide derivatives
Friedel-Crafts Acylation RCOCl / AlCl₃4-Acyl-N-(3-phenylbutyl)aniline derivatives1-(4-Acylphenyl)-3-phenylbutanamide derivatives
Friedel-Crafts Alkylation RCl / AlCl₃4-Alkyl-N-(3-phenylbutyl)aniline derivatives1-(4-Alkylphenyl)-3-phenylbutanamide derivatives

It is important to note that in practice, carrying out these reactions on this compound could lead to a mixture of products, with substitution potentially occurring on either or both rings. The specific reaction conditions would play a crucial role in determining the selectivity and yield of the desired functionalized product. For instance, studies on related N-aryl-3-oxobutanamides have shown that intramolecular cyclization reactions can occur under certain oxidative conditions, leading to heterocyclic structures. This highlights the potential for complex reactivity in molecules containing both an N-aryl amide and a flexible side chain.

Advanced Spectroscopic and Chromatographic Characterization of N,3 Diphenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For N,3-diphenylbutanamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the aliphatic protons of the butanamide chain.

The aromatic protons on the two phenyl rings would typically appear as complex multiplets in the downfield region (δ 7.0-7.6 ppm). The amide proton (N-H) would likely present as a singlet or doublet, with its chemical shift being sensitive to solvent and concentration. The protons on the butanamide backbone—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would appear in the upfield region. The methine proton, being adjacent to a phenyl group, would be shifted further downfield compared to the methylene and methyl protons. Spin-spin coupling between adjacent protons would lead to characteristic splitting patterns, allowing for the assignment of the connectivity of the aliphatic chain.

Interactive Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H (Amide)~ 7.8 - 8.2s-1H
C₆H₅-N (Aromatic)~ 7.2 - 7.5m-5H
C₆H₅-C (Aromatic)~ 7.1 - 7.3m-5H
CH (Methine)~ 3.1 - 3.4sextet~ 7.01H
CH₂ (Methylene)~ 2.4 - 2.6d~ 7.52H
CH₃ (Methyl)~ 1.3 - 1.5d~ 7.03H

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Chemical shifts are predictive and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. udel.edu Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield (δ 170-175 ppm). The aromatic carbons would resonate in the typical range of δ 120-145 ppm. The aliphatic carbons (CH, CH₂, and CH₃) would be found in the upfield region (δ 15-50 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)~ 172.0
C (Aromatic, C-N)~ 138.0
C (Aromatic, C-C)~ 144.5
CH (Aromatic)~ 119.0 - 129.0
CH (Methine)~ 45.0
CH₂ (Methylene)~ 43.0
CH₃ (Methyl)~ 21.0

Note: The aromatic region will contain multiple distinct signals for the non-equivalent carbons of the two phenyl rings.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comresearchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (CH) to both the adjacent methylene protons (CH₂) and the methyl protons (CH₃), confirming the butanamide backbone sequence.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). columbia.edulibretexts.org Each protonated carbon signal in the ¹³C NMR spectrum would show a cross-peak to the signal of the proton(s) attached to it. This allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C, long-range correlations). youtube.comcolumbia.edulibretexts.org HMBC is crucial for connecting different fragments of the molecule. Key correlations for this compound would include:

The amide N-H proton showing a correlation to the carbonyl carbon (C=O).

The methylene (CH₂) protons showing a correlation to the carbonyl carbon.

Protons on the phenyl ring attached to the nitrogen showing correlations to the carbons within that ring and potentially to the carbonyl carbon.

The methyl (CH₃) protons showing correlations to the methine (CH) and methylene (CH₂) carbons.

Interactive Table 3: Key Predicted 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-PeaksInformation Gained
COSY ¹H ↔ ¹HCH ↔ CH₂; CH ↔ CH₃Confirms aliphatic chain connectivity
HSQC ¹H ↔ ¹³C (1-bond)CH₃ ↔ C (methyl); CH₂ ↔ C (methylene); CH ↔ C (methine)Assigns protons to their directly attached carbons
HMBC ¹H ↔ ¹³C (2-3 bonds)N-H ↔ C=O; CH₂ ↔ C=O; CH₃ ↔ CHConnects the amide group to the aliphatic chain and confirms backbone structure

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). nih.govdtic.milresearchgate.net This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₆H₁₇NO.

Interactive Table 4: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₇NO
Calculated Exact Mass ([M+H]⁺)240.1383
Observed Mass ([M+H]⁺)240.1381
Mass Accuracy< 1 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. technologynetworks.com The tandem mass spectrometry (MS/MS) configuration further enhances selectivity and provides structural information by inducing fragmentation of a selected precursor ion. nih.govnih.gov

An LC-MS/MS method could be developed for the sensitive and selective quantification of this compound in complex matrices. In this setup, the protonated molecule ([M+H]⁺, m/z 240.1) would be selected as the precursor ion in the first mass spectrometer. In a collision cell, this ion would be fragmented through collision-induced dissociation (CID), and the resulting product ions would be analyzed in the second mass spectrometer.

The fragmentation of this compound would likely proceed through cleavage of the amide bond and the C-C bonds of the butanamide chain. Common fragmentation pathways would include the loss of the phenylamino (B1219803) group or cleavage at the benzylic position. Monitoring specific precursor-to-product ion transitions allows for highly selective and quantitative analysis.

Interactive Table 5: Predicted LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossStructural Origin of Fragment
240.1148.1C₇H₈Cleavage of the C-C bond between the methylene and methine carbons
240.1105.1C₈H₉NCleavage of the C-N amide bond
240.193.1C₈H₉OCleavage of the C-N amide bond with charge retention on the aniline (B41778) fragment

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules like this compound, providing detailed information about the functional groups present and their chemical environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the energy required for stretching, bending, scissoring, or rocking motions of the bonds. The resulting IR spectrum is a unique molecular fingerprint that allows for the identification of key functional groups.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3300Strong, SharpN-H StretchSecondary Amide
3100-3000MediumC-H StretchAromatic (Phenyl)
2960-2850MediumC-H StretchAliphatic (Butyl chain)
~1650StrongC=O StretchAmide I Band
~1550StrongN-H Bend, C-N StretchAmide II Band
~1600, ~1475Medium-WeakC=C StretchAromatic Ring
750 and 700StrongC-H BendMonosubstituted Phenyl Ring

This table represents theoretically expected values based on standard infrared spectroscopy correlation tables. vscht.czlibretexts.orgnobraintoosmall.co.nz

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations, which may be weak in an IR spectrum, often produce strong signals in a Raman spectrum.

In this compound, the aromatic C=C stretching vibrations of the phenyl rings are expected to produce strong and characteristic Raman signals. The aliphatic C-C backbone and symmetric C-H vibrations will also be readily observable. The amide C=O stretch is typically weaker in Raman spectra compared to IR. The combination of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes.

Expected Raman Bands for this compound:

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3060StrongC-H StretchAromatic (Phenyl)
~2930MediumC-H StretchAliphatic (Butyl chain)
~1645MediumC=O StretchAmide I Band
~1600Very StrongC=C StretchAromatic Ring Breathing
~1000StrongC-C StretchAromatic Ring Trigonal Breathing

This table represents theoretically expected values. The intensity of Raman bands can be influenced by factors like laser excitation wavelength. s-a-s.org

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction (XRD) techniques are indispensable for analyzing the solid-state structure of crystalline materials. By measuring how X-rays are diffracted by the electron clouds of atoms arranged in a crystal lattice, XRD can reveal precise information about atomic positions, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. carleton.edu This non-destructive technique provides unambiguous proof of chemical identity, conformation, and stereochemistry. researchgate.net A suitable single crystal of this compound would be mounted on a diffractometer and irradiated with monochromatic X-rays. nih.gov The resulting diffraction pattern is used to solve the crystal structure, yielding a detailed model of the molecule's arrangement in the solid state.

This analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the butanamide chain and the relative orientation of the two phenyl rings. If the compound crystallizes in a chiral space group, the absolute configuration of any stereocenters could also be determined.

Illustrative Crystallographic Data for this compound:

ParameterExample Value
Chemical FormulaC₁₆H₁₇NO
Formula Weight239.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.54
c (Å)16.23
β (°)98.5
V (ų)1390
Z4

This table is a hypothetical example to illustrate the type of data obtained from a single-crystal XRD experiment. Actual values would need to be determined experimentally.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid analytical technique used for the phase identification of a crystalline material. Instead of a single crystal, a finely ground polycrystalline sample is used, resulting in a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is crucial for identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. For this compound, a PXRD pattern would be used to confirm its crystalline nature, assess its phase purity, and serve as a reference for quality control in any manufacturing process. The pattern consists of a series of peaks at specific diffraction angles (2θ), with characteristic intensities.

Illustrative Powder XRD Data for this compound:

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.86.9180
17.15.18100
20.54.3395
23.93.7270
25.83.4550

This table is a hypothetical representation of a PXRD pattern, which is unique to a specific crystalline form.

Chromatographic Separation and Purity Assessment Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, high-performance liquid chromatography (HPLC) is the most common and powerful method for separation, quantification, and purity assessment.

A typical approach would involve reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The compound would be dissolved in a suitable solvent, injected into the HPLC system, and detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the phenyl rings absorb strongly (e.g., ~254 nm).

The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound. This allows for the precise determination of purity by comparing the area of the main peak to the areas of any impurity peaks. Method validation according to ICH guidelines would be performed to ensure linearity, accuracy, precision, and robustness. researchgate.net

Hypothetical HPLC Method for Purity Assessment:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~5.8 minutes
Purity Assessment Area percent normalization

This table outlines a typical starting point for developing a robust HPLC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic compounds like this compound. Its application would be crucial for assessing the purity of the final product and isolating it from any unreacted starting materials or byproducts. A reversed-phase HPLC method would likely be employed due to the non-polar nature of the diphenylbutanamide structure.

Methodology and Hypothetical Findings:

A standard analytical HPLC setup would consist of a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would typically be a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. Detection would most effectively be carried out using a UV detector, leveraging the aromatic phenyl groups in the molecule which absorb UV light.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

| Hypothetical Retention Time | 6.8 min |

Under these hypothetical conditions, a pure sample of this compound would be expected to yield a single, sharp peak at a retention time of approximately 6.8 minutes. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction in real-time. For the synthesis of this compound, which could be formed via an amide coupling reaction between 3-phenylbutanoic acid and aniline, TLC would be used to track the consumption of the starting materials and the formation of the product.

Methodology and Hypothetical Findings:

A typical TLC analysis would be performed on silica (B1680970) gel plates. A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio would be optimized to achieve good separation between the starting materials and the product. Visualization could be achieved under UV light, as the phenyl rings are UV-active.

For a hypothetical reaction, spots of the starting materials (3-phenylbutanoic acid and aniline) and the reaction mixture would be applied to the TLC plate. As the reaction proceeds, the spots corresponding to the starting materials would diminish in intensity, while a new spot, representing this compound, would appear and intensify. The product, being an amide, is generally more polar than a simple hydrocarbon but less polar than a carboxylic acid.

Table 2: Hypothetical TLC Data for this compound Synthesis

Compound Hypothetical Rf Value*
3-Phenylbutanoic Acid 0.25
Aniline 0.60
This compound 0.45

*In a hypothetical eluent system of Hexane:Ethyl Acetate (3:1, v/v) on a silica gel plate.

The reaction would be considered complete when the spot for the limiting reagent is no longer visible on the TLC plate.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the third carbon of the butanamide chain, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a critical measure of the success of an asymmetric synthesis.

Methodology and Hypothetical Findings:

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds, including amides. The mobile phase in chiral HPLC is typically a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).

A racemic mixture (50:50 of each enantiomer) of this compound would be injected onto the chiral column. The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and, therefore, separation. The enantiomeric excess can be calculated from the areas of the two resulting peaks.

Table 3: Hypothetical Chiral HPLC Parameters for this compound Enantioseparation

Parameter Condition
Chiral Column Polysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Hypothetical Retention Times (R)-enantiomer: 12.3 min, (S)-enantiomer: 14.1 min

| Hypothetical Resolution (Rs) | 1.8 |

A successful separation would show two distinct, well-resolved peaks. A resolution factor (Rs) of 1.5 or greater indicates baseline separation, which is ideal for accurate quantification. For a hypothetical sample with a 95% ee of the (S)-enantiomer, the peak at 14.1 minutes would be significantly larger than the peak at 12.3 minutes.

Theoretical and Computational Studies on N,3 Diphenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) Applications

No published research was found that applies Density Functional Theory (DFT) to N,3-diphenylbutanamide. Such a study would typically involve calculations to determine the molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

There are no available studies on the conformational analysis of this compound. A computational analysis would identify stable conformers, calculate their relative energies to construct an energy landscape, and provide insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Dynamics in Solution Phase

No molecular dynamics (MD) simulation studies of this compound in the solution phase have been published. MD simulations would be instrumental in understanding how the molecule behaves in a solvent, including its conformational changes and interactions with solvent molecules over time.

Analysis of Intramolecular Torsional Barriers

Information regarding the intramolecular torsional barriers of this compound is not available in the literature. Computational methods could be used to calculate the energy required to rotate around specific bonds within the molecule, which is crucial for understanding its dynamic properties.

Molecular Docking Studies for Intermolecular Interaction Analysis

No molecular docking studies involving this compound have been reported. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule to a protein target.

Investigation of Hydrogen Bonding Networks

While direct studies on this compound are not available, research on the analogous compound N-(4-iodo-1,3-diphenylbutyl)acetamide provides insight into the nature of hydrogen bonds in similar molecular structures. Quantum chemical calculations, including Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (AIM) analysis, have been used to study the hydrogen bonds formed by this related amide in both crystalline and solution states.

In the crystal structure of N-(4-iodo-1,3-diphenylbutyl)acetamide, molecules form dimeric structures stabilized by N-H···O=C hydrogen bonds. The energy of this hydrogen bond has been estimated to be approximately 6.5 kcal/mol. This value suggests a moderate strength, predominantly electrostatic interaction. The formation of these hydrogen bonds is indicated in the experimental IR spectrum by a shift in the N-H stretching vibration band.

Computational analysis provides detailed geometric parameters associated with these hydrogen bonds.

Table 1: Selected Calculated Geometric Parameters for the Hydrogen-Bonded Dimer of N-(4-iodo-1,3-diphenylbutyl)acetamide

Parameter Bond Length (Å) / Angle (°)
O=C Bond Length 1.231
N–C Bond Length 1.324
C–I Bond Length 2.143
O=C-N Angle 122.0

Data derived from quantum chemical calculations on N-(4-iodo-1,3-diphenylbutyl)acetamide.

Free Binding Energy Calculations and Ligand-Binding Dynamics

There are no published studies detailing the free binding energy calculations or ligand-binding dynamics specifically for this compound. Such computational methods are employed to quantify the affinity of a ligand for a biological target and to understand the dynamic nature of this interaction. These calculations, which include techniques like Free Energy Perturbation (FEP) and Molecular Dynamics (MD) simulations, are highly specific to the ligand and its receptor, and thus general findings cannot be extrapolated to this compound without dedicated research.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational prediction of spectroscopic parameters (such as NMR or IR spectra) and the theoretical modeling of reaction pathways for the synthesis of this compound have not been reported in the scientific literature. Quantum chemical methods are often used to predict spectral data and to elucidate reaction mechanisms, but this work has not been published for this compound.

Derivatization and Functionalization Strategies for N,3 Diphenylbutanamide

Synthetic Transformations on the Butane Chain and Phenyl Rings

Beyond the central amide functionality, the aliphatic butane chain and the two phenyl rings of N,3-diphenylbutanamide are prime targets for synthetic transformations to generate structural diversity.

Butane Chain: The C(sp³)–H bonds of the butane chain, traditionally considered unreactive, can be functionalized using modern catalytic methods. Nickel-catalyzed "chain-walking" reactions represent a powerful strategy for the translocation of a metal catalyst along a saturated hydrocarbon chain, enabling bond formation at remote C–H sites. nih.govrecercat.cat This allows for regiodivergent functionalization, where different regioisomers can be obtained by tuning the ligand and reaction conditions. nih.govnih.gov For this compound, this could enable the introduction of functional groups at various positions along the four-carbon chain, a feat difficult to achieve with classical synthetic methods. Another approach involves photoinduced radical cascades, which can generate electrophilic amidyl radicals that undergo a 1,5-hydrogen atom transfer (1,5-HAT) to functionalize distal C-H bonds, such as those at the γ-position (C3) of the butane chain. nih.gov

Phenyl Rings: The two phenyl rings are amenable to a wide array of electrophilic aromatic substitution (EAS) reactions. wikipedia.orgminia.edu.eg These reactions allow for the introduction of a variety of substituents onto the aromatic rings, thereby modulating the molecule's electronic properties, solubility, and biological interactions. The specific position of substitution (ortho, meta, or para) is directed by the existing substituent on the ring (the butanamide group or the methyl group). msu.edu

Key electrophilic aromatic substitution reactions applicable to the phenyl rings of this compound include:

Nitration: Introduction of a nitro group (–NO₂) using nitric acid and a sulfuric acid catalyst. minia.edu.egmasterorganicchemistry.com

Halogenation: Introduction of halogen atoms (–Cl, –Br) using a halogen and a Lewis acid catalyst like FeBr₃ or AlCl₃. minia.edu.egmasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (–R) or acyl (–COR) groups using an alkyl/acyl halide and a strong Lewis acid catalyst like AlCl₃. msu.edumasterorganicchemistry.com

Preparation of this compound Derivatives for Analytical Enhancement

Chemical derivatization is a crucial strategy for improving the detection and separation of molecules in analytical techniques like mass spectrometry and chromatography. For this compound, specific derivatives can be prepared to enhance its analytical characteristics.

Strategies for Improved Ionization Efficiency in Mass Spectrometry

The sensitivity of mass spectrometry (MS) is highly dependent on the ionization efficiency of the analyte. Derivatization can be employed to introduce functional groups that are more readily ionized, thereby increasing the signal intensity.

One common strategy is to introduce a permanently charged group or a group that is easily protonated or deprotonated. While this compound can be detected by MS, its ionization efficiency can be variable. Derivatization with reagents that introduce a quaternary ammonium group, for example, would confer a permanent positive charge, significantly enhancing detection in positive-ion mode ESI-MS. Similarly, derivatization with reagents containing acidic or basic moieties can improve ionization. For instance, introducing a sulfonic acid group would enhance negative-ion mode detection.

Another approach involves using reagents that react with a specific functional group to create a derivative with improved ionization properties. For example, if the amide bond were to be hydrolyzed to yield 3-phenylbutanoic acid and aniline (B41778), the resulting carboxylic acid could be derivatized. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are known to improve ionization efficiency for certain classes of molecules. researchgate.net While this compound itself lacks the typical functional groups for many common MS derivatization agents, hydrolysis or other transformations can unmask reactive sites for this purpose.

Derivatization GoalReagent ClassExample ReagentTarget Functional Group (Post-Transformation)Expected Outcome
Introduce Permanent Positive ChargeQuaternary Ammonium ReagentsGirard's Reagent TCarbonyl (after hydrolysis)Enhanced ESI-MS signal in positive mode
Improve ProtonationAmine-containing ReagentsN/AN/ABetter ionization in positive mode
Improve DeprotonationSulfonic Acid ReagentsDansyl ChlorideAmine (after reduction)Enhanced ESI-MS signal in negative mode
Enhance Signal via Specific ReactionCookson-type ReagentsPTADDiene (if introduced synthetically)Improved ionization efficiency researchgate.net

Derivatization for Enhanced Chromatographic Resolution and Detection

In high-performance liquid chromatography (HPLC), derivatization is used to improve the separation of analytes and to enhance their detectability, particularly with UV-Visible or fluorescence detectors. sdiarticle4.com Since this compound possesses phenyl rings, it already has UV absorbance. However, its molar absorptivity might be insufficient for trace-level analysis.

Pre-column derivatization involves reacting the analyte with a labeling agent before injection into the HPLC system. This can be done by introducing a chromophore or a fluorophore into the molecule. For this compound, this would likely require prior chemical modification to introduce a reactive functional group (e.g., a primary amine via reduction, or a carboxylic acid via hydrolysis).

Common derivatizing agents for HPLC include:

For UV-Visible Detection: Reagents like 2,4-dinitrophenylhydrazine can be used to target carbonyl groups, which could be revealed by hydrolysis of the amide. athabascau.ca Phenyl isocyanate is another reagent that reacts with amines. sdiarticle4.com

For Fluorescence Detection: Highly sensitive detection can be achieved by introducing a fluorescent tag. Reagents such as Dansyl chloride, fluorescamine, and o-phthalaldehyde (OPA) are commonly used for derivatizing primary and secondary amines. sdiarticle4.comacademicjournals.org Benzofurazan reagents have also been developed for derivatizing various functional groups to produce highly fluorescent products. researchgate.net 7-nitro-benzo-2,1,3-oxadiazole (NBD) derivatives, such as NBD-Cl, are effective for derivatizing secondary amines. mdpi.com

DetectorReagent ClassExample ReagentTarget Functional Group (Post-Transformation)
UV-VisibleHydrazines2,4-DinitrophenylhydrazineCarbonyl (from hydrolysis)
UV-VisibleIsocyanatesPhenyl isocyanateAmine (from reduction)
FluorescenceSulfonyl ChloridesDansyl ChlorideAmine (from reduction)
FluorescenceBenzofurazans4-fluoro-7-nitrobenzofurazan (NBD-F)Amine (from reduction)
FluorescenceChloroformates9-fluorenylmethyl chloroformate (FMOC-Cl)Amine (from reduction)

Structural Modifications for Exploring Chemical Space

The functionalization and derivatization strategies discussed serve a broader purpose: the systematic exploration of the chemical space around the this compound scaffold. By creating a library of analogs with varied substituents and structural features, researchers can conduct structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental in fields like medicinal chemistry and materials science to understand how specific structural modifications influence the molecule's properties and activity. mdpi.com

This systematic modification allows for the optimization of a lead compound for a specific application, be it enhancing therapeutic efficacy, improving material properties, or fine-tuning chemical reactivity. The synthesis of diverse analogs is a cornerstone of developing new chemical entities with desired functions. researchgate.netnih.gov

Applications of N,3 Diphenylbutanamide and Its Derivatives in Organic Synthesis

Utility as Chiral Building Blocks in Asymmetric Synthesis

Currently, there is a notable lack of specific examples in publicly accessible scientific literature that detail the application of N,3-diphenylbutanamide as a chiral building block in asymmetric synthesis. While the inherent chirality of certain this compound derivatives suggests their potential as synthons for introducing specific stereochemistry in a target molecule, dedicated studies focusing on this application are not readily found. The development and utilization of chiral building blocks are crucial for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. However, the role of this compound in this capacity remains an area open for future investigation.

Role as Intermediates in the Construction of Complex Organic Architectures

The application of this compound derivatives as intermediates in the synthesis of more complex molecules is documented in specific research endeavors. These compounds can serve as key precursors that are further elaborated to achieve the final target structure.

One notable example is the synthesis of 4-Nitro-N,3-diphenylbutanamide, which has been prepared and characterized in the context of asymmetric organocatalytic reactions. researchgate.netaalto.fiarkat-usa.org In a study focusing on the Michael addition of Meldrum's acid to nitroalkenes using Cinchona alkaloid-based bifunctional thiourea (B124793) organocatalysts, 4-Nitro-N,3-diphenylbutanamide was synthesized as a derivative for mechanistic studies. researchgate.netaalto.fi The synthesis involved the reaction of the crude Michael adduct with aniline (B41778) in dimethylformamide (DMF) at 100 °C. researchgate.net

Table 1: Synthesis of 4-Nitro-N,3-diphenylbutanamide

Starting Material Reagent Solvent Temperature Product
Crude Michael Adduct Aniline DMF 100 °C 4-Nitro-N,3-diphenylbutanamide

Another instance of an this compound derivative appearing as an intermediate is in the synthesis of impurities related to the drug atorvastatin (B1662188). researchgate.netacgpubs.orgacgpubs.org Specifically, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide was identified and synthesized as a novel impurity of an atorvastatin intermediate. researchgate.netacgpubs.orgacgpubs.org The synthesis of this impurity was achieved by the reaction of 3-oxo-N-phenylbutanamide with 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (B1338967) in the presence of potassium carbonate in acetone. researchgate.net

Table 2: Synthesis of an Atorvastatin Intermediate Impurity

Reactant 1 Reactant 2 Base Solvent Product
3-oxo-N-phenylbutanamide 2-bromo-1-(4-fluorophenyl)-2-phenylethanone K₂CO₃ Acetone 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide

Development of Novel Catalytic Ligands or Reagents Incorporating the this compound Moiety

A thorough review of the available scientific literature does not yield specific instances of this compound or its derivatives being developed or utilized as novel catalytic ligands or reagents. The design of new ligands is a cornerstone of modern catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. While the structural features of this compound, such as the amide functionality and the potential for chirality, could theoretically be incorporated into a ligand scaffold, there is no direct evidence of such applications in the current body of research.

Contribution to Method Development in Organic Reactions

The scientific literature does not currently contain specific examples where this compound or its derivatives have been central to the development of new methodologies in organic reactions. Method development is a critical aspect of organic chemistry, constantly seeking to provide new tools for the synthesis of organic molecules. While the synthesis of this compound derivatives themselves involves established organic reactions, their role in pioneering new reaction pathways or concepts has not been reported.

Future Directions and Emerging Research Avenues for N,3 Diphenylbutanamide Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of N,3-diphenylbutanamide and its derivatives, traditionally a manual and time-consuming process, stands to be revolutionized by the integration of automated synthesis platforms and high-throughput experimentation (HTE). HTE allows for the rapid execution of numerous reactions in parallel, making it an invaluable tool for optimizing reaction conditions and screening for new derivatives. youtube.com

Automated platforms, which combine robotic liquid handlers with reaction and purification modules, can perform entire synthesis workflows with minimal human intervention. youtube.comchemrxiv.org These systems enable the systematic variation of parameters such as reagents, solvents, temperature, and catalysts. For the synthesis of this compound, an automated system could efficiently screen various carboxylic acid activation methods and coupling reagents to maximize yield and purity. researchgate.net This approach not only accelerates the discovery of optimal synthesis conditions but also generates large, high-quality datasets that are crucial for kinetic studies and predictive modeling. youtube.com

Furthermore, automated synthesis can be employed to create extensive libraries of this compound analogs. By systematically varying the phenyl groups or the butanamide backbone, researchers can rapidly generate a diverse set of compounds for screening in materials science or pharmaceutical research. researchgate.net The use of pre-packaged reagent capsules and automated purification systems further streamlines this process, making the exploration of this chemical space more accessible and efficient. researchgate.netmerckmillipore.com A conceptual HTE workflow for optimizing the synthesis of this compound is presented below.

StepActionTechnology/MethodDesired Outcome
1. Design Create a matrix of experimental conditions varying coupling reagents, bases, solvents, and temperatures.Design of Experiment (DoE) SoftwareA 96-well or 384-well plate layout for parallel synthesis.
2. Execution Dispense starting materials (3-phenylbutanoic acid, aniline) and reagents into the plate.Automated Liquid Handling RobotPrecise and repeatable execution of hundreds of unique reactions. youtube.com
3. Reaction Heat and stir the reaction plate under controlled atmospheric conditions.Automated Synthesizer with Parallel ReactorsFormation of this compound under varied conditions.
4. Analysis Analyze the yield and purity of the product in each well.High-Throughput LC-MS or UPLCQuantitative data on the success of each reaction condition.
5. Data Interpretation Visualize and model the results to identify optimal synthesis parameters.Data Analysis and Visualization SoftwareIdentification of the most efficient and robust reaction protocol.

This integration of automation and HTE promises to significantly reduce the time and resources required for synthetic route optimization and the generation of novel this compound derivatives. nih.gov

Exploration of Novel Catalytic Systems for Efficient this compound Synthesis

The development of novel catalytic systems is a cornerstone of modern organic chemistry, offering pathways to more efficient, selective, and sustainable chemical transformations. For the synthesis of this compound, the exploration of new catalysts holds the potential to overcome limitations associated with traditional amide bond formation methods, which often require stoichiometric activating agents and can generate significant waste.

Recent advances have focused on catalysts that can facilitate the direct amidation of carboxylic acids with amines under milder conditions. For instance, nickel-based nanocatalysts have shown promise in the reductive amidation of esters with nitro compounds, a process that could be adapted for this compound synthesis by using precursors to aniline (B41778). nih.gov Similarly, boric acid has been investigated as a simple, green catalyst for solvent-free amide synthesis, which could offer a more environmentally benign route. researchgate.net

Furthermore, the chiral center in this compound makes enantioselective catalysis a particularly important research avenue. The development of chiral catalysts that can control the stereochemistry during C-H amidation or related bond-forming reactions would be a significant breakthrough. mdpi.com Research into hydrogen-bond catalysis, for example, has shown that catalysts like chiral thioureas can stabilize anionic intermediates and induce enantioselectivity in reactions forming tetrahedral intermediates, a process relevant to amide formation. wikipedia.org The application of such bifunctional catalysts could enable the direct and stereocontrolled synthesis of specific enantiomers of this compound.

Future research will likely focus on the following areas:

Transition Metal Catalysis: Investigating earth-abundant metals (e.g., iron, copper, nickel) to replace precious metal catalysts for direct amidation. core.ac.uk

Organocatalysis: Designing novel organocatalysts, such as those based on β-amino amides or chiral phosphoric acids, for the enantioselective synthesis of this compound. setu.ienih.gov

Photoredox Catalysis: Exploring visible-light-mediated strategies that allow for amide bond formation under exceptionally mild conditions, potentially enabling the use of sensitive functional groups in derivative synthesis. mdpi.comresearcher.life

The discovery of a highly active and selective catalyst would not only improve the efficiency of this compound synthesis but also expand the scope of accessible derivatives with well-defined stereochemistry.

Application of Advanced In-situ Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical reactions without sample extraction, are powerful tools for gaining these insights. researchgate.net The application of these techniques to the synthesis of this compound would provide a detailed picture of the reaction progress, including the formation of intermediates and byproducts.

In-situ Fourier-transform infrared (FTIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes, is well-suited for monitoring amide bond formation. mt.com By tracking the disappearance of the carboxylic acid reactant and the appearance of the amide product, researchers can obtain real-time kinetic data. mt.com This information is invaluable for determining reaction endpoints, identifying rate-limiting steps, and understanding the influence of different catalysts and conditions on the reaction rate.

Other promising in-situ techniques include:

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy can provide information on molecular vibrations and is particularly useful for reactions in aqueous media or for monitoring solid-phase synthesis. researchgate.net

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: This surface-sensitive technique could be used to study the conformation and orientation of molecules at interfaces, which is relevant for understanding heterogeneous catalysis in this compound synthesis. nih.gov

Computer Vision: Emerging methods use cameras for non-contact colorimetric monitoring of reactions where a colored byproduct is formed, which could be applicable if certain coupling reagents are used in the synthesis of this compound. chemrxiv.org

The data gathered from these in-situ methods can be used to construct detailed kinetic models of the this compound synthesis, facilitating safer and more efficient scale-up from the laboratory to industrial production. spectroscopyonline.com

TechniqueInformation GainedPotential Application for this compound Synthesis
In-situ FTIR (ATR) Real-time concentration profiles of reactants, intermediates, and products.Monitoring the consumption of 3-phenylbutanoic acid and the formation of the this compound product to determine reaction kinetics and endpoint. mt.com
Raman Spectroscopy Vibrational modes of molecules; useful for solid-phase or aqueous systems.Tracking the reaction on a solid support or investigating catalytic mechanisms in different solvent systems.
Sum-Frequency Generation (SFG) Molecular structure and orientation at interfaces.Elucidating the interaction of reactants with the surface of a heterogeneous catalyst during the synthesis. nih.gov
Process Mass Spectrometry Volatile components and reaction off-gassing.Detecting the release of byproducts in real-time to monitor reaction progress and safety.

Predictive Modeling and Machine Learning in this compound Chemical Research

The convergence of large datasets from HTE and advanced computational power has paved the way for the use of predictive modeling and machine learning (ML) in chemical research. pku.edu.cn These in silico tools can accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties.

For this compound, ML models could be trained on data from automated synthesis experiments to predict reaction yields under various conditions. nih.gov By inputting molecular descriptors of the reactants (e.g., 3-phenylbutanoic acid and aniline derivatives) and contextual information (e.g., catalyst, solvent), a trained algorithm could predict the success of a planned reaction, saving significant experimental time and resources. pku.edu.cnacs.org Even with small datasets, ML has shown the ability to reliably predict conversion rates for amide bond synthesis. pku.edu.cn

Beyond yield prediction, computational chemistry offers powerful tools for investigating the fundamental properties of this compound:

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure and reactivity of this compound and its derivatives. This can help in understanding reaction mechanisms and designing more effective catalysts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If this compound derivatives are screened for a particular activity, QSAR models can be developed to correlate their chemical structures with their observed performance, guiding the design of more potent analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules or materials, which is crucial for applications in materials science or as bioactive compounds. physchemres.org

The integration of these predictive tools into the research workflow will create a powerful feedback loop: HTE generates data to train more accurate models, and the models, in turn, guide more intelligent and targeted experimental designs. This synergy will undoubtedly accelerate the pace of innovation in the chemistry of this compound.

Q & A

How can researchers design a multi-step synthesis protocol for N,3-diphenylbutanamide to optimize yield and purity?

Answer:
A robust synthesis protocol involves:

  • Stepwise functionalization : Begin with phenylacetylene or substituted furan precursors (e.g., 2,5-dimethylfuran) to introduce the phenyl and butanamide moieties .
  • Reaction optimization : Control temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., EDCI/HOBt for carbodiimide-mediated coupling) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^{13}C-NMR .

Which advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • X-ray crystallography : Determine absolute configuration and bond angles using single-crystal diffraction (e.g., monoclinic P21/c space group, α = 98.5°) .
  • 2D-NMR (COSY, HSQC) : Assign stereochemistry and confirm regioselectivity by correlating proton-proton and proton-carbon couplings .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C19H25NO3) with <2 ppm mass accuracy to distinguish isomers .

How should researchers address contradictions in reported biological activities of this compound analogs?

Answer:

  • Comparative dose-response studies : Replicate assays (e.g., IC50 in cancer cell lines) under standardized conditions (e.g., MTT assay, 48h incubation) to identify variability sources .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to assess structure-activity relationships (SAR), highlighting substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing cytotoxicity) .
  • Computational validation : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., kinases) and reconcile discrepancies .

What computational strategies predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Utilize SwissADME or ADMETLab to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, a LogP >3 may indicate poor aqueous solubility .
  • Molecular docking : Screen against CYP3A4 (PDB ID: 1TQN) to assess metabolic stability and potential drug-drug interactions .
  • QSAR modeling : Derive quantitative trends from PubChem bioassay data (e.g., EC50 vs. Hammett σ constants for substituents) .

How can the catalytic role of this compound in asymmetric organocatalysis be mechanistically probed?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer in enamine formation) .
  • DFT calculations : Map energy profiles for transition states (e.g., B3LYP/6-31G* level) to elucidate enantioselectivity in Michael additions .
  • In situ NMR monitoring : Track intermediates (e.g., enamine or iminium species) in real-time to validate proposed mechanisms .

What validation strategies ensure reproducibility in this compound synthetic routes?

Answer:

  • Stepwise intermediate characterization : Isolate and characterize all intermediates via 1H^1H-NMR and IR (e.g., carbonyl stretches at ~1680 cm1^{-1}) .
  • Batch consistency testing : Compare yields and purity across ≥3 independent syntheses using ANOVA to identify procedural variability .
  • Open-data sharing : Deposit synthetic protocols in repositories like Zenodo with detailed reaction logs (e.g., temperature fluctuations, solvent batches) .

How can this compound’s potential as a pharmaceutical precursor be evaluated?

Answer:

  • Metabolic profiling : Incubate with liver microsomes (human or rat) to identify major metabolites via LC-MS/MS .
  • Toxicity screening : Use zebrafish embryos (OECD TG 236) to assess acute toxicity (LC50) and teratogenicity .
  • Derivatization libraries : Synthesize analogs (e.g., nitro or halogen substituents) to optimize bioactivity and patentability .

Which crystallographic methods elucidate the 3D structure of this compound derivatives?

Answer:

  • Single-crystal growth : Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain diffraction-quality crystals .
  • Data refinement : Apply SHELXL for structure solution, with R-factor <0.05 and wR2 <0.15 indicating high accuracy .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to explain packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.